![molecular formula C24H22FN3O5S B2415422 N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252911-53-7](/img/no-structure.png)

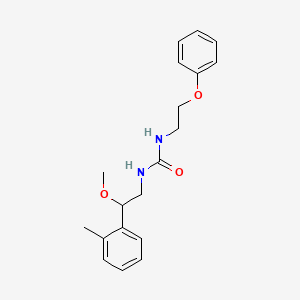

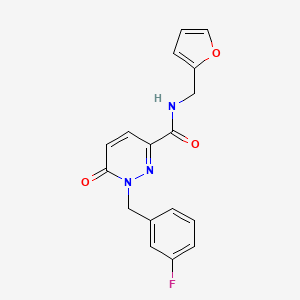

N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22FN3O5S and its molecular weight is 483.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Radioligand for Imaging Translocator Protein (18 kDa) with PET

This compound has been studied for its potential as a selective ligand for the translocator protein (18 kDa), which is significant in the context of positron emission tomography (PET) imaging. The development of DPA-714 and its derivatives, which share structural similarities with the subject compound, underscores the importance of such chemicals in enhancing the specificity and effectiveness of PET imaging techniques. These advancements facilitate the non-invasive study of molecular and cellular processes in vivo, particularly in the context of neuroinflammatory processes and neurodegenerative diseases (Dollé et al., 2008).

Exploration of TSPO Ligands for Neuroinflammation Studies

Investigations into novel pyrazolo[1,5-a]pyrimidines, related to the structure of interest, have revealed their potential as translocator protein 18 kDa (TSPO) ligands. These studies are crucial for identifying early biomarkers of neuroinflammatory processes. The synthesis and biological evaluation of these compounds, including their radiolabeling with fluorine-18 and subsequent in vivo imaging capabilities, contribute to our understanding of neuroinflammation and offer a pathway toward the development of diagnostic and therapeutic tools for neurological disorders (Damont et al., 2015).

Antiallergic Agent Development

Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, compounds structurally akin to the subject chemical, has shown significant promise in the search for novel antiallergic compounds. These studies have led to the identification of compounds with potent inhibitory activity against histamine release and interleukin production, offering new avenues for the development of antiallergic medications (Menciu et al., 1999).

Peripheral Benzodiazepine Receptors and Neuroimaging

The synthesis and characterization of compounds for binding to peripheral benzodiazepine receptors highlight the role of such chemicals in neuroimaging. Studies focusing on the binding characteristics of specific ligands demonstrate their utility in elucidating the physiological relevance of peripheral benzodiazepine receptors, contributing to our understanding of their role in brain pathology and offering potential diagnostic tools for various neurological conditions (Chaki et al., 1999).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 2,3-dimethoxybenzylamine, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "2,3-dimethoxybenzylamine", "Acetic anhydride", "Triethylamine", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diisopropylethylamine (DIPEA)", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Methanol", "Ethyl acetate", "Sodium bicarbonate" ], "Reaction": [ "To a solution of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) in DMF, add DIPEA (1.2 equiv) and DCC (1.2 equiv) and stir for 1 hour at room temperature to activate the carboxylic acid.", "Add 2,3-dimethoxybenzylamine (1.2 equiv) to the activated carboxylic acid solution and stir for 24 hours at room temperature to allow for the formation of the amide bond.", "Filter the resulting precipitate and wash with DCM to obtain the crude product.", "Dissolve the crude product in methanol and add sodium bicarbonate to adjust the pH to 8-9.", "Add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv) to the methanol solution and stir for 24 hours at room temperature to acetylate the amide.", "Extract the reaction mixture with ethyl acetate and wash with water.", "Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Purify the crude product by column chromatography using a mixture of DCM and ethyl acetate as the eluent to obtain the final product." ] } | |

Número CAS |

1252911-53-7 |

Fórmula molecular |

C24H22FN3O5S |

Peso molecular |

483.51 |

Nombre IUPAC |

N-[(2,3-dimethoxyphenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C24H22FN3O5S/c1-32-19-5-3-4-16(21(19)33-2)12-26-20(29)14-27-18-10-11-34-22(18)23(30)28(24(27)31)13-15-6-8-17(25)9-7-15/h3-11H,12-14H2,1-2H3,(H,26,29) |

Clave InChI |

VLMORRMYHQXRGI-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1OC)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2415341.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2415348.png)

![(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2415351.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415353.png)

![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2415354.png)

![(E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2415359.png)